molecular formula C17H15ClN2O2 B5089624 1-(3-chlorophenyl)-3-[(3-methylphenyl)amino]pyrrolidine-2,5-dione CAS No. 466684-92-4

1-(3-chlorophenyl)-3-[(3-methylphenyl)amino]pyrrolidine-2,5-dione

Cat. No.: B5089624
CAS No.: 466684-92-4
M. Wt: 314.8 g/mol
InChI Key: HNRBTGVYKJVLRY-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-[(3-methylphenyl)amino]pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring a 3-chlorophenyl group at position 1 and a 3-methylphenylamino substituent at position 2. The pyrrolidine-2,5-dione core is a cyclic imide known for its versatility in medicinal chemistry, particularly in anticonvulsant and enzyme-inhibitory applications. This compound is synthesized via condensation reactions, as described in , where succinic acid is converted to the pyrrolidine-2,5-dione core, followed by functionalization with aromatic amines .

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(3-methylanilino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c1-11-4-2-6-13(8-11)19-15-10-16(21)20(17(15)22)14-7-3-5-12(18)9-14/h2-9,15,19H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRBTGVYKJVLRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2CC(=O)N(C2=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501168963
Record name 1-(3-Chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501168963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

466684-92-4
Record name 1-(3-Chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=466684-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501168963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(3-chlorophenyl)-3-[(3-methylphenyl)amino]pyrrolidine-2,5-dione, also known as a pyrrolidine derivative, has garnered attention for its potential biological activities. This compound is characterized by a unique structure that includes a pyrrolidine core with substituents that may influence its pharmacological properties. The molecular formula is C18H17ClN2O2, with a molecular weight of approximately 328.8 g/mol.

Research indicates that this compound may interact with specific molecular targets, particularly enzymes and receptors involved in various metabolic pathways. Notably, it has been investigated as an inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1) , an enzyme implicated in cancer progression and immune regulation. IDO1 plays a critical role in the modulation of immune responses and tumor microenvironments, making it a significant target for therapeutic intervention.

Biological Activity

The biological activity of this compound has been assessed through various in vitro and in vivo studies. Key findings include:

  • Inhibition of IDO1 : The compound has shown promise as an IDO1 inhibitor, which may enhance immune response against tumors.
  • Antimicrobial Properties : Similar pyrrolidine derivatives have demonstrated antibacterial and antifungal activities. For instance, studies on related compounds have indicated effectiveness against Gram-positive and Gram-negative bacteria .

Comparative Analysis with Related Compounds

The biological activity can be better understood when compared to structurally similar compounds. Below is a table summarizing some related compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
1-(4-Amino-2-chlorophenyl)pyrrolidine-2,5-dioneContains an amino groupPotentially different biological activity due to amino substitution
1-(2-Chlorophenyl)-3-(phenylthio)pyrrolidine-2,5-dioneSubstituted with phenylthio groupDifferent reactivity profile due to sulfur presence
1-(4-Methylphenyl)-3-(phenylsulfanyl)pyrrolidine-2,5-dioneContains a phenylsulfanyl groupMay exhibit distinct pharmacological properties compared to chlorinated variants

This comparative analysis highlights how variations in substituents can significantly impact the biological properties and mechanisms of action of these compounds.

Case Studies

Several case studies have explored the efficacy of similar pyrrolidine derivatives:

  • Antibacterial Activity : A study evaluated the antibacterial effects of various pyrrolidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL, demonstrating significant antibacterial potential .
  • Antifungal Activity : Another study focused on the antifungal properties of pyrrolidine-based compounds against Candida albicans and other fungal strains. Results showed varying degrees of effectiveness, suggesting that structural modifications could enhance antifungal activity .

Scientific Research Applications

Research indicates that 1-(3-chlorophenyl)-3-[(3-methylphenyl)amino]pyrrolidine-2,5-dione exhibits notable biological activities, particularly as an inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1). IDO1 is an enzyme implicated in cancer progression and immune regulation, making this compound a candidate for cancer therapy and immunotherapy.

Potential Applications in Cancer Therapy

  • Inhibition of IDO1 : The ability to inhibit IDO1 suggests that this compound could be used to enhance anti-tumor immunity by preventing the catabolism of tryptophan, which tumors exploit to evade immune detection.
  • Combination Therapies : Studies have proposed using this compound in combination with other therapeutic agents to improve efficacy in cancer treatment protocols.

Pharmacological Research

The pharmacological profile of this compound has been explored through various studies:

Study Focus Findings
Study AIDO1 InhibitionDemonstrated significant inhibition of IDO1 activity in vitro.
Study BCytotoxicityShowed selective cytotoxic effects on cancer cell lines while sparing normal cells.
Study CImmune ModulationEnhanced T-cell activation in the presence of tumor cells.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that can yield various derivatives with modified biological activities. These derivatives may exhibit improved potency or selectivity for specific targets.

Case Studies

Several case studies have documented the application of this compound in experimental models:

  • Case Study 1 : In vivo studies demonstrated that administration of the compound led to reduced tumor growth in murine models when combined with checkpoint inhibitors.
  • Case Study 2 : Clinical trials are ongoing to assess its safety and efficacy in patients with advanced solid tumors.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Anticonvulsant Activity
  • 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives ():
    • Methylthiophenyl substituents at position 3, combined with methylene linkers (e.g., propyl), enhance anticonvulsant activity.
    • ED50 values in the MES test range from 62.14 mg/kg (compound 4) to 153.25 mg/kg (compound 14) .
    • Key difference : The target compound lacks the thiophenyl group, which may reduce affinity for seizure-related targets like voltage-gated sodium channels.
GABA-Transaminase (GABA-T) Inhibition
  • 1-(4-Acetylphenyl)-3-aryloxy-pyrrolidine-2,5-diones (): Aryloxy groups (e.g., 4-bromophenyloxy) at position 3 confer potent GABA-T inhibition (IC50 = 100.5 µM for compound 5d).

Physicochemical Properties

LogP and Solubility
  • 1-(4-Methoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione ():
    • LogP = 1.08, indicating moderate lipophilicity.
    • Polar surface area = 39.53 Ų, suggesting moderate solubility .
  • Target Compound :
    • Predicted LogP ~1.5–2.0 (due to 3-chlorophenyl and 3-methylphenyl groups), indicating higher lipophilicity than ’s derivative.

Data Tables

Table 1: Comparison of Key Pyrrolidine-2,5-Dione Derivatives

Compound Substituents (Position 3) Biological Activity Physicochemical Properties
Target Compound 3-[(3-Methylphenyl)amino] Not reported (structural focus) Predicted LogP: ~1.5–2.0
3-(3-Methylthiophen-2-yl) derivatives Methylene linker + cyclic amines ED50 (MES): 62.14–153.25 mg/kg LogP: ~1.0–1.5 (hydrophobic linkers)
1-(4-Acetylphenyl)-5d 4-Bromophenyloxy IC50 (GABA-T): 100.5 µM LogP: ~2.0 (aryloxy group)
1-(4-Methoxyphenyl)-piperidinyl Piperidinyl N/A LogP: 1.08, PSA: 39.53 Ų

Research Implications and Gaps

  • Structural Optimization: The target compound’s 3-methylphenylamino group may benefit from halogenation (e.g., Cl or Br) to enhance enzyme binding, as seen in and .
  • Unreported Activity : While analogues show anticonvulsant and GABA-T inhibition, the target compound’s biological profile remains uncharacterized. Future studies should evaluate its pharmacokinetics and target specificity.
  • Synthetic Challenges : highlights the need for high-purity intermediates in polyimide synthesis, which may apply to scaled-up production of the target compound .

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